

Application Notes and Protocols for MS049 in High-Throughput Screening

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Compound of Interest

Compound Name: MS049

Cat. No.: B10764883

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Introduction

MS049 is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6).^{[1][2][3][4][5]} Both PRMT4 and PRMT6 are key epigenetic regulators involved in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair. Dysregulation of their activity has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.^{[2][6]}

These application notes provide detailed protocols for utilizing **MS049** in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of PRMT4 and PRMT6. The protocols described herein are based on established HTS technologies suitable for methyltransferase assays. A non-active analog, **MS049N**, is available as a negative control for use in these assays to distinguish compound-specific effects from off-target or assay interference artifacts.^[1]

Data Presentation

Biochemical Potency and Selectivity of MS049

MS049 exhibits potent inhibition of both PRMT4 and PRMT6 with nanomolar efficacy. Its selectivity has been profiled against a panel of other protein methyltransferases, demonstrating

a clear preference for its primary targets.

Target Enzyme	IC50 (nM)	Fold Selectivity vs. PRMT4	Fold Selectivity vs. PRMT6
PRMT4 (CARM1)	34 ± 10	-	~1.3
PRMT6	43 ± 7	~1.3	-
PRMT1	>10,000	>294	>232
PRMT3	>10,000	>294	>232
PRMT5	>10,000	>294	>232
PRMT7	>10,000	>294	>232
PRMT8	>1,000	>29	>23

Data sourced from Shen et al., J Med Chem, 2016.[1]

Representative HTS Assay Performance Metrics

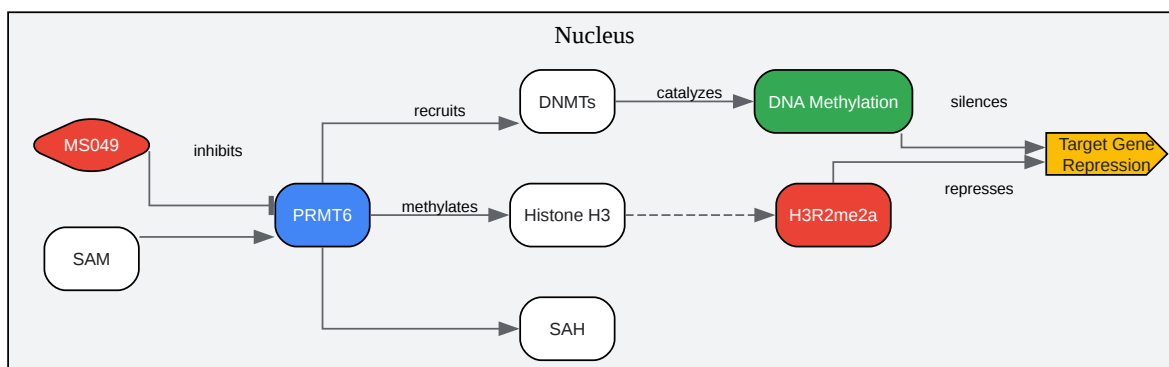
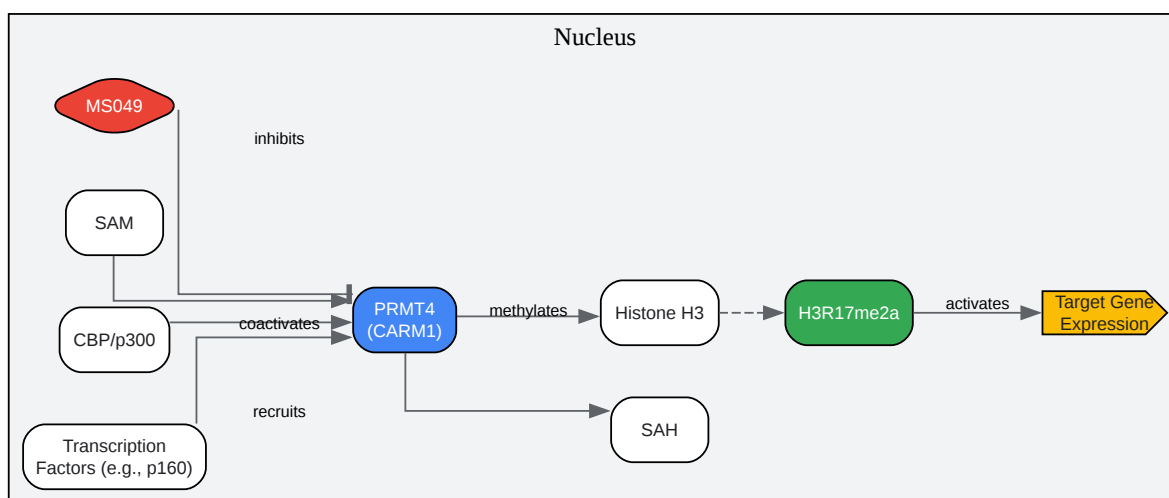
The following table provides expected performance metrics for high-throughput screening assays targeting PRMTs, based on literature reports for similar assays. These values are critical for assessing the quality and reliability of an HTS campaign.

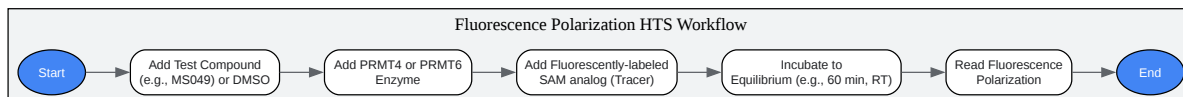
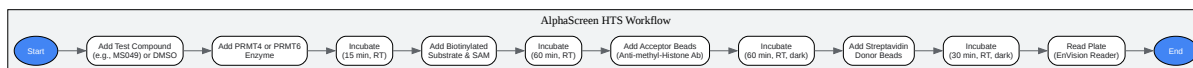
Parameter	AlphaScreen Assay	Fluorescence Polarization Assay
Z'-Factor	≥ 0.7	≥ 0.8
Signal-to-Background (S/B) Ratio	≥ 10	≥ 4
Coefficient of Variation (CV%)	< 10%	< 5%

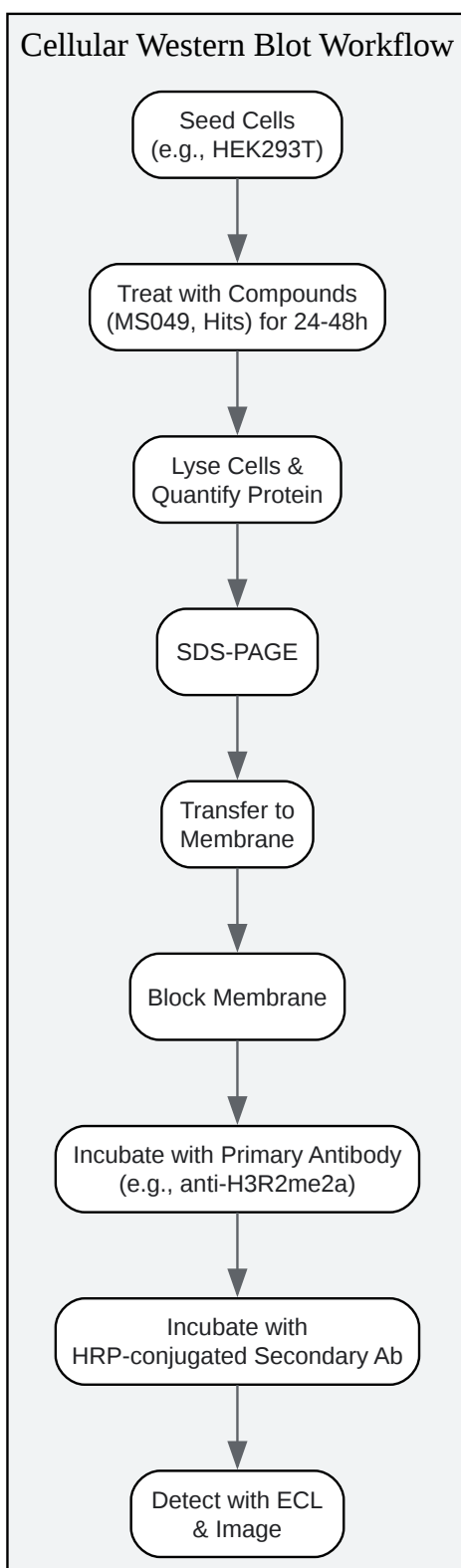
Representative data compiled from various HTS assay publications for methyltransferases.[4][7][8][9]

Signaling Pathways

PRMT4 and PRMT6 are key regulators of gene expression through the methylation of histone and non-histone proteins. The following diagrams illustrate their role in transcriptional regulation.







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